NSC697923 was initially identified in a screening process aimed at finding inhibitors of the ubiquitin-proteasome system, particularly targeting Ubc13. It is classified as a small-molecule inhibitor and is recognized for its ability to disrupt ubiquitin signaling pathways, which are vital for various cellular processes, including protein degradation and signal transduction in cancer cells .
The synthesis of NSC697923 involves several key steps that focus on creating a compound capable of selectively inhibiting Ubc13. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be synthesized through methods that involve the introduction of a 5-nitrofuran moiety, which plays a critical role in its mechanism of action.
NSC697923 has a distinctive molecular structure characterized by its ability to form covalent bonds with cysteine residues in proteins. The critical features include:
NSC697923 primarily participates in Michael addition reactions where it reacts with thiol groups in proteins. The key reactions include:
The mechanism by which NSC697923 exerts its effects primarily involves:
NSC697923 has several promising applications in scientific research and potential therapeutic settings:
NSC697923 exerts its inhibitory function through irreversible covalent modification of the catalytic cysteine residue (Cys87) in Ubc13. This occurs via a Michael addition reaction, where the electrophilic nitrofuran moiety of NSC697923 forms a thioether adduct with the sulfhydryl group of Cys87. Structural analyses (X-ray crystallography) reveal that the 5-nitrofuran group occupies a cleft adjacent to the Ubc13 active site, stabilized by hydrophobic interactions and a critical hydrogen bond between its nitro group and the side chain of Asn123 on Ubc13. This binding induces a 1.8 Å shift in the Cys87 backbone to accommodate the adduct, while the overall Ubc13 conformation remains largely unchanged [1] [3].
The reaction’s pH dependence, monitored at 380 nm absorbance, confirms nucleophilic attack by Cys87. NMR studies further demonstrate that NSC697923 exhibits no pre-reaction binding to the catalytically inactive C87S mutant, indicating covalent modification is essential for complex formation [1]. Mechanistically, this modification disrupts Ubc13’s ability to form the essential thioester bond with ubiquitin (E2~Ub), thereby halting Lys63-linked ubiquitin chain assembly [3].
Table 1: Structural Features of NSC697923-Ubc13 Covalent Adduction
Parameter | Detail |
---|---|
Target Residue | Cys87 (Ubc13 catalytic cysteine) |
Bond Formation | Thioether linkage via Michael addition |
Key Interaction | Hydrogen bond between nitrofuran-NO₂ and Asn123 side chain |
Conformational Change | 1.8 Å backbone shift at Cys87 |
Pre-reaction Binding | Absent (confirmed by NMR with C87S mutant) |
A defining feature enabling NSC697923’s selectivity is its exploitation of a hydrophobic binding groove unique to Ubc13. This groove, formed by the residues 81–85 turn and the 114–124 loop, is absent in most other E2 enzymes. Comparative structural analysis shows that UbcH5c—a closely related E2—possesses a conserved leucine (Leu119) that sterically occludes this groove, rendering it resistant to NSC697923 [1] [8].
To validate the groove’s role, researchers engineered a Ubc13 quadruple mutant (D81N/R85S/A122V/N123P) designed to mimic UbcH5c’s loop conformation. This mutant retained catalytic activity for Lys63-linked chain synthesis but exhibited complete resistance to NSC697923 inhibition. Crucially, cellular studies using this mutant confirmed that NSC697923’s suppression of NF-κB and DNA damage signaling is primarily attributable to Ubc13 inhibition [1]. Evolutionary conservation analysis further supports the uniqueness of this groove: Among 17 structurally characterized human E2s, only Ubc13 possesses an accessible cleft adjacent to its active site, providing a molecular basis for designing selective inhibitors [3] [8].
Both NSC697923 and BAY 11-7082 inhibit Ubc13 via cysteine-directed Michael addition, releasing a tosyl group during adduct formation. However, their binding dynamics and specificity profiles differ significantly:
Table 2: Selectivity and Binding Profiles of Ubc13 Inhibitors
Parameter | NSC697923 | BAY 11-7082 |
---|---|---|
Adduct Specificity | Ubc13-specific groove occupancy | Binds Ubc13 groove with partial disorder |
E2 Inhibition Range | Selective for Ubc13 | Inhibits Ubc13, UbcH5b, UbcH7, etc. |
Off-target Effects | Minimal | Proteasome inhibition |
Mutant Resistance | Resistant in quadruple Ubc13 mutant | Sensitive in quadruple mutant |
The structural insights into NSC697923’s inhibition have direct implications for cancer therapy. By blocking Ubc13-Uev1A activity, NSC697923 disrupts downstream signaling pathways critical in oncology:
The Ubc13-specific groove offers a template for developing next-generation inhibitors with enhanced selectivity. Mutant studies suggest compounds exploiting this groove could circumvent toxicity associated with broad E2 or proteasome inhibition [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7